molecular formula C11H10ClNO3 B1587011 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 92847-41-1

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1587011
CAS No.: 92847-41-1
M. Wt: 239.65 g/mol
InChI Key: PBIAEAYJEYOSMG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a molecular formula of C11H10ClNO3 This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce reaction times and improve yields.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with the chlorine atom in the para position, which may result in different chemical and biological properties.

    1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid: The presence of a bromine atom instead of chlorine can affect the reactivity and interactions of the compound.

    1-(3-Chlorophenyl)-5-oxopyrrolidine-2-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIAEAYJEYOSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384427
Record name 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92847-41-1
Record name 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

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